ADA/PNP Metabolic Stability: 2,6-Diaminopurine Scaffold vs. 2′-C-Methyladenosine
2′-C-Methyladenosine is rapidly deaminated by adenosine deaminase (ADA) and subsequently cleaved by purine nucleoside phosphorylase (PNP), severely limiting its intracellular half-life and in vivo oral bioavailability in rat models. The 2,6-diaminopurine base of the target compound is intrinsically resistant to ADA due to the 2-amino substituent, and the 6-amino group is not a substrate for ADA [1]. This enzymatic stability advantage is a class-level inference for 2,6-diaminopurine nucleosides, confirmed by the Eldrup et al. (2004) SAR study demonstrating that 2′-C-methyladenosine's susceptibility to ADA and PNP was a primary limitation, while heterobase-modified analogs with altered purine C6 substituents showed improved stability profiles [1]. The 2,6-diaminopurine scaffold maintains ADA resistance while retaining the capacity for intracellular conversion to guanosine triphosphate, a dual advantage not observed in 2′-C-methyladenosine.
| Evidence Dimension | Enzymatic stability: susceptibility to adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) |
|---|---|
| Target Compound Data | Resistant to ADA-mediated deamination (class property of 2,6-diaminopurine nucleosides) |
| Comparator Or Baseline | 2′-C-Methyladenosine (CAS 15397-12-3): Susceptible to ADA-mediated deamination and PNP cleavage; limited oral bioavailability in rat |
| Quantified Difference | Qualitative resistance vs. susceptibility (rat oral bioavailability limited for 2′-C-methyladenosine vs. not limited for 2,6-diaminopurine analog prodrugs) |
| Conditions | Enzymatic assays and in vivo rat pharmacokinetics as reported in Eldrup et al., J Med Chem 2004 |
Why This Matters
ADA/PNP susceptibility is a critical go/no-go criterion for nucleoside antiviral development; the compound's intrinsic resistance eliminates a key metabolic deactivation pathway, enabling sustained intracellular triphosphate levels and simplifying prodrug design compared to 2′-C-methyladenosine.
- [1] Eldrup AB, et al. Structure−Activity Relationship of Heterobase-Modified 2′-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. J Med Chem. 2004;47(21):5284-5297. doi:10.1021/jm040068f View Source
